Lefamulin is a novel antibiotic classified as a pleuromutilin, specifically designed for the treatment of community-acquired bacterial pneumonia. It is notable for being the first semisynthetic compound in this class, offering both oral and intravenous administration routes. Lefamulin works by inhibiting bacterial protein synthesis, targeting the peptidyl transferase center of the bacterial ribosome, and is effective against a range of Gram-positive and Gram-negative pathogens, including resistant strains. It has been approved for clinical use by various health authorities, including the U.S. Food and Drug Administration in August 2019 and the European Medicines Agency in July 2020 .
The synthesis of lefamulin involves several intricate steps that highlight traditional medicinal chemistry techniques. Initially synthesized by Rosemarie Riedl in 2006, lefamulin was derived from pleuromutilin through the introduction of an aminohydroxycyclohexyl side chain. This modification was critical as it improved the compound's pharmacological properties. The synthesis process required careful selection of reagents and conditions to ensure high yields and purity without relying on large compound libraries or combinatorial chemistry .
The critical synthetic step combines pleuromutilin with the aminohydroxycyclohexyl side chain. This process involves multiple phases of chemical reactions, including phase separation and crystallization, to isolate the desired product effectively. The final production campaign for lefamulin takes approximately two months from start to finish .
Lefamulin's molecular structure is characterized by its complex arrangement of atoms that contribute to its unique mechanism of action. The compound is composed of a pleuromutilin backbone with a specific side chain that enhances its binding affinity to bacterial ribosomes. The molecular formula for lefamulin is C29H40O7S, with a molar mass of 533.250 g/mol .
Lefamulin undergoes various chemical reactions during its synthesis and metabolic processes. The initial reaction involves the acylation of pleuromutilin with p-toluene sulfonyl chloride under basic conditions, leading to the formation of various derivatives. Subsequent reactions include nucleophilic attacks by mercaptans at specific positions on the pleuromutilin structure, which are essential for generating the final active pharmaceutical ingredient .
Lefamulin exerts its antibacterial effects by selectively binding to the peptidyl transferase center of the 50S ribosomal subunit in bacteria. This binding inhibits protein synthesis through an "induced fit" mechanism, where the presence of lefamulin alters the conformation of the ribosomal binding site, enhancing its affinity and blocking translation .
The unique binding mechanism involves:
This specificity reduces the likelihood of cross-resistance with other antibiotic classes commonly used in clinical settings .
Lefamulin exhibits distinct physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy:
Lefamulin is primarily used in clinical settings for treating community-acquired bacterial pneumonia due to its broad-spectrum activity against various pathogens, including resistant strains. Its unique mechanism allows it to be effective against both Gram-positive bacteria like Streptococcus pneumoniae and Gram-negative bacteria such as Haemophilus influenzae.
Additionally, ongoing research continues to explore potential applications in treating other bacterial infections where traditional antibiotics may fail due to resistance issues .
Pleuromutilin, a natural diterpenoid compound first isolated in the 1950s from Clitopilus passeckerianus and related fungi, served as the foundation for veterinary antibiotics like tiamulin and valnemulin [2] [7]. For decades, attempts to develop systemic human pleuromutilin antibiotics were hindered by challenges in achieving optimal pharmacokinetic properties and solubility. The breakthrough came in 2006 when Rosemarie Riedl at Nabriva Therapeutics synthesized BC-3781 (later named lefamulin) by modifying the C14 side chain of pleuromutilin with an aminohydroxycyclohexyl group [7]. This strategic modification addressed previous limitations, enabling systemic bioavailability and paving the way for human therapeutic use. Lefamulin represents the first successful systemic adaptation of the pleuromutilin scaffold for human medicine, marking a significant milestone in antibiotic development.
Lefamulin received FDA approval in August 2019 for community-acquired bacterial pneumonia (CABP), becoming the first systemic pleuromutilin antibiotic for human use [3] [9]. Its development overcame significant scientific hurdles, including the creation of a chirally selective synthesis to avoid chromatographic purification and the identification of a suitable crystalline salt form for large-scale manufacturing [7]. The compound’s dual formulation availability (intravenous and oral) provides exceptional therapeutic flexibility, allowing for seamless transition between hospital and outpatient care. The chemical structure features a tricyclic mutilin core essential for ribosomal binding and a modified C14 side chain that enhances solubility, spectrum of activity, and metabolic stability [5] [9]. This structural optimization distinguishes lefamulin from earlier topical pleuromutilins like retapamulin.
Table 1: Key Structural Innovations in Lefamulin vs. Earlier Pleuromutilins
Structural Feature | Natural Pleuromutilin | Retapamulin (Topical) | Lefamulin (Systemic) |
---|---|---|---|
C14 Modification | Hydroxyacetyl | Bicyclic N-methylpiperidine | Aminohydroxycyclohexyl |
Systemic Bioavailability | None | None | High (Oral: ~25%) |
Ribosomal Binding | Basic scaffold | Enhanced | Induced-fit mechanism |
Spectrum | Narrow (Gram-positive) | Skin pathogens | Broad respiratory coverage |
Lefamulin emerged during a critical period of escalating antimicrobial resistance. It demonstrates potent activity against Gram-positive pathogens exhibiting resistance to established antibiotic classes, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) [5] [8]. Crucially, it retains efficacy against atypical respiratory pathogens with emerging resistance patterns, such as macrolide-resistant Mycoplasma pneumoniae (MIC~90~ 0.03 mg/L) and fluoroquinolone-resistant strains [1] [8]. Global surveillance data (SENTRY Antimicrobial Surveillance Program) confirms lefamulin's consistent activity against CABP pathogens, with resistance rates remaining below 1% for S. pneumoniae and S. aureus isolates [4] [8]. Its unique mechanism contributes to a low cross-resistance potential with existing antibiotic classes, offering a valuable tool against multidrug-resistant (MDR) infections where treatment options are increasingly limited.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7